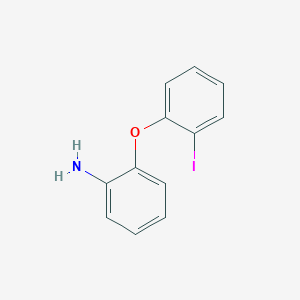

2-(2-Iodophenoxy)aniline

Übersicht

Beschreibung

2-(2-Iodophenoxy)aniline is a useful research compound. Its molecular formula is C12H10INO and its molecular weight is 311.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Iodophenoxy)aniline, with the CAS number 869790-15-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields, particularly in cancer research.

- IUPAC Name: this compound

- Molecular Formula: C12H10INO

- Molecular Weight: 285.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom in the structure may enhance lipophilicity and facilitate the compound's entry into cells, potentially influencing its reactivity and biological effects.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

-

Apoptosis Induction:

- A study investigated the effect of this compound on A549 lung cancer cells, revealing a notable increase in caspase-3 activation, indicating the induction of programmed cell death. The activation levels were reported to be 1.5 to 3-fold higher compared to control groups, suggesting its potential as an anticancer agent.

-

Cell Proliferation Inhibition:

- In another study focusing on human breast cancer cell lines (MDA-MB-231), treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, highlighting its potency against tumor growth .

Case Study 1: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of halogenated anilines, including this compound, was conducted on human myeloid leukemia cell lines (HL-60 and U937). The results indicated that structural modifications could lead to enhanced biological activity; specifically, compounds with iodine substitutions showed improved inhibition rates of tubulin polymerization.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound triggers oxidative stress pathways in cancer cells, leading to increased reactive oxygen species (ROS) generation. This oxidative stress was correlated with mitochondrial dysfunction and subsequent apoptosis in treated cells .

Data Summary

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 285.12 g/mol |

| IC50 (MDA-MB-231) | ~25 µM |

| Caspase-3 Activation | 1.5 to 3-fold increase |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Pharmaceuticals

2-(2-Iodophenoxy)aniline serves as a versatile building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to new pharmaceuticals with desired therapeutic effects. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for targeting specific biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this aniline derivative have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting a pathway for developing novel anticancer agents.

Materials Science

Organic Semiconductors

The unique structure of this compound makes it valuable in the development of organic semiconductors. Its electronic properties can be harnessed to create materials with enhanced conductivity and stability, essential for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and solar cells.

Table: Comparison of Properties

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Conductivity | Moderate | Varies |

| Thermal Stability | High | Low to Moderate |

| Solubility | Soluble in organic solvents | Varies |

Chemical Biology

Probes and Ligands

In chemical biology, this compound can function as a probe or ligand to study biological interactions. Its iodine atom can facilitate radiolabeling, making it useful in imaging studies or as a tracer in biological assays.

Case Study: Mechanistic Studies

Studies utilizing this compound have revealed insights into enzyme mechanisms. By incorporating this compound into assay systems, researchers have been able to elucidate the binding interactions between enzymes and their substrates, enhancing our understanding of metabolic pathways.

Eigenschaften

IUPAC Name |

2-(2-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDNSKZTNGJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.